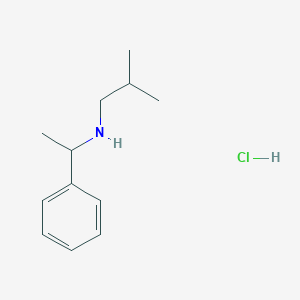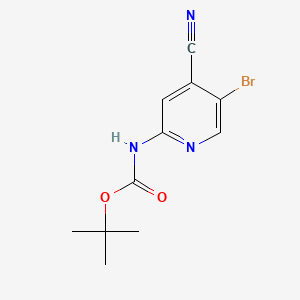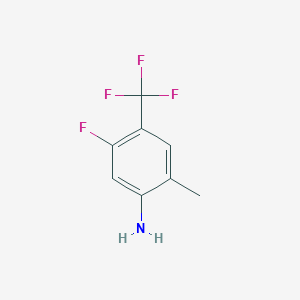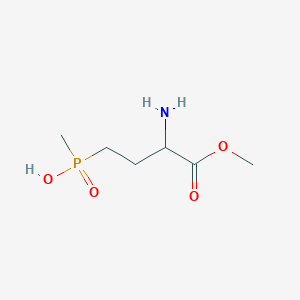
(S)-2-Acetamido-4-cyclohexylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Acetamido-4-cyclohexylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon atom and a cyclohexyl group attached to the fourth carbon atom of the butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamido-4-cyclohexylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylamine and acetic anhydride.
Acetylation: Cyclohexylamine is acetylated using acetic anhydride to form N-acetylcyclohexylamine.
Amino Acid Formation: The N-acetylcyclohexylamine is then subjected to a series of reactions, including alkylation and hydrolysis, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of palladium-catalyzed hydrogenation can be employed to achieve the desired product with high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Acetamido-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction may produce cyclohexyl alcohols.
Applications De Recherche Scientifique
(S)-2-Acetamido-4-cyclohexylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Acetamido-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation. This inhibition can lead to the accumulation of specific proteins and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Acetamido-4-phenylbutanoic acid: Similar in structure but with a phenyl group instead of a cyclohexyl group.
(S)-2-Acetamido-4-methylbutanoic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness
(S)-2-Acetamido-4-cyclohexylbutanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h10-11H,2-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
Clé InChI |
SVLAJXOMSSMFTA-NSHDSACASA-N |
SMILES isomérique |
CC(=O)N[C@@H](CCC1CCCCC1)C(=O)O |
SMILES canonique |
CC(=O)NC(CCC1CCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Azaspiro[2.4]heptan-7-one](/img/structure/B13498921.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine hydrochloride](/img/structure/B13498930.png)
![3-[4-(2-methoxyethoxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13498932.png)


![3-(6-Amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13498945.png)
![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13498950.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-8-YL)carbamate](/img/structure/B13498957.png)




